molecular formula C8H9ClN2O B14520282 4-Chloro-N-ethylpyridine-3-carboxamide CAS No. 62458-80-4

4-Chloro-N-ethylpyridine-3-carboxamide

Cat. No.: B14520282
CAS No.: 62458-80-4
M. Wt: 184.62 g/mol
InChI Key: AOBRFZOPOOKAID-UHFFFAOYSA-N
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Description

4-Chloro-N-ethylpyridine-3-carboxamide is a chemical compound with the molecular formula C8H9ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-ethylpyridine-3-carboxamide typically involves the chlorination of pyridine derivatives followed by amide formation. One common method is the reaction of 4-chloropyridine-3-carboxylic acid with ethylamine under suitable conditions to form the desired amide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes followed by amide synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-ethylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of different functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used under basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

Major Products Formed

    Substitution: Formation of various substituted pyridine derivatives.

    Reduction: Formation of amines or other reduced products.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

4-Chloro-N-ethylpyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-ethylpyridine-3-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloropyridine-3-carboxylic acid
  • 4-Chloronicotinic acid
  • 2-Chloropyridine
  • 3-Chloropyridine

Uniqueness

4-Chloro-N-ethylpyridine-3-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62458-80-4

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

4-chloro-N-ethylpyridine-3-carboxamide

InChI

InChI=1S/C8H9ClN2O/c1-2-11-8(12)6-5-10-4-3-7(6)9/h3-5H,2H2,1H3,(H,11,12)

InChI Key

AOBRFZOPOOKAID-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(C=CN=C1)Cl

Origin of Product

United States

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